molecular formula C7H11N3O3 B584328 Secnidazole-d6 CAS No. 1346603-27-7

Secnidazole-d6

カタログ番号 B584328
CAS番号: 1346603-27-7
分子量: 191.22
InChIキー: KPQZUUQMTUIKBP-KUMAEYKDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Secnidazole has been synthesized through various methods. For instance, a series of 10 carbamates derivatives based on two common antiprotozoal drugs: metronidazole and secnidazole were prepared . In another study, four new Secnidazole metal complexes were synthesized through the reaction of Secnidazole drug with AuCl3, PtCl2, PdCl2, AgNO3 salts .


Molecular Structure Analysis

Secnidazole has a molecular formula of C7H11N3O3 . The spectroscopic results confirm that Secnidazole drug acts as a bidentate ligand, coordinated to the metal ion with N3 of the imidazole ring and oxygen atom of OH group .


Chemical Reactions Analysis

Secnidazole has been involved in various chemical reactions. For instance, it has been used in the synthesis of carbamates derivatives and metal complexes . More detailed information about the chemical reactions involving Secnidazole-d6 can be found in the referenced papers .


Physical And Chemical Properties Analysis

Secnidazole has a molecular formula of C7H11N3O3 . More detailed information about the physical and chemical properties of Secnidazole-d6 can be found in the referenced papers .

科学的研究の応用

  • Bioavailability of Oral Formulations : A study showed that two oral formulations of secnidazole are bioequivalent in terms of absorption rate and extent, making it effective in clinical use (Montovani et al., 2009).

  • Molecular Structure and Vibrational Spectroscopy : Secnidazole's molecular structure has been analyzed using density functional theory, providing insights into its stability and efficacy in treating amoebiasis, giardiasis, trichomoniasis, and bacterial vaginosis (Mishra et al., 2009).

  • Treatment of Protozoal Infections and Bacterial Vaginosis : Secnidazole demonstrates effective antimicrobial activity and has a longer terminal elimination half-life, making it suitable for single-dose therapy in treating various infections (Gillis & Wiseman, 1996).

  • Quantification in Tablets by FTIR : An innovative analytical method using Fourier-transform infrared spectroscopy (FTIR) has been developed for quantifying secnidazole in tablet form, enhancing quality control in pharmaceutical production (Lima et al., 2018).

  • Next-Generation Antimicrobial Agent : Recent studies confirm secnidazole's efficacy in single-dose regimens for treating bacterial vaginosis, highlighting its prolonged half-life and enhanced systemic exposure (Nyirjesy & Schwebke, 2018).

  • Enantioselective Pharmacokinetic Study : Research on secnidazole enantiomers in rats revealed that its pharmacokinetic properties are not stereoselective, providing important information for clinical dosing and efficacy (Du et al., 2014).

  • Susceptibility of Bacterial Vaginosis-Associated Bacteria : Secnidazole shows similar in vitro activity against BV-associated microorganisms compared to other 5-nitroimidazoles, making it a suitable alternative for treatment (Petrina et al., 2017).

  • Pharmacological Action and Clinical Application : A comprehensive review of secnidazole's mechanism of action, pharmacokinetics, and clinical applications, showing its effectiveness in treating amoebiasis, giardiasis, and other infections (Zhang Li, 2002).

  • Improved Drug Delivery Systems : Studies have shown that gold nanoparticles can be used to deliver secnidazole more effectively, enhancing its efficacy at lower concentrations and reducing side effects (Khan et al., 2015).

  • Development and Validation of Analytical Methods : Various analytical methods, including UV spectrophotometry, have been developed and validated for estimating secnidazole in pharmaceutical forms, aiding in quality control and ensuring efficacy (Marcílio et al., 2017).

  • Treatment of Dientamoeba fragilis : Secnidazole has been shown to be highly effective in treating Dientamoeba fragilis infections, suggesting its role in managing neglected diarrheal diseases (Girginkardesler et al., 2003).

特性

IUPAC Name

1,1,1,2,3,3-hexadeuterio-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3/c1-5(11)4-9-6(2)8-3-7(9)10(12)13/h3,5,11H,4H2,1-2H3/i1D3,4D2,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQZUUQMTUIKBP-KUMAEYKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CC(C)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])N1C(=NC=C1[N+](=O)[O-])C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Secnidazole-d6

Citations

For This Compound
1
Citations
李海滨, 郑恒, 李禄爽 - 中国医院药学杂志, 2017 - cqvip.com
… (Secnidazole-d6)进行监测.20名健康女性受试者,单次与多次给药试验各10名,分别给予塞克硝唑栓.根据检测的血浆中塞克硝唑浓度,用DAS 3.2.7…
Number of citations: 2 www.cqvip.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。